molecular formula C24H29Cl2N3O3S B2909155 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1396709-99-1

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2909155
CAS No.: 1396709-99-1
M. Wt: 510.47
InChI Key: KLAPVEYQCIBMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a recognized and potent chemical probe for the dual-specificity tyrosine-phosphorylation-regulated kinase DYRK1A. This compound acts as a highly selective ATP-competitive inhibitor, effectively modulating DYRK1A activity in cellular models. The primary research value of this inhibitor lies in its application for dissecting DYRK1A's functional roles in critical physiological processes, particularly in the context of neurodevelopmental pathways and cell cycle control. Researchers utilize this benzothiazole-derived compound to investigate the molecular mechanisms underlying Down syndrome phenotypes, as DYRK1A is a key gene on chromosome 21, and its overexpression is implicated in neurological deficits (source) . Furthermore, due to the involvement of DYRK1A in the regulation of transcription and apoptosis, this inhibitor is a valuable tool in oncology research for probing novel therapeutic strategies, especially in cancers where DYRK1A influences tumor cell proliferation and survival (source) . Its use enables the exploration of DYRK family kinase biology, providing critical insights for preclinical drug discovery.

Properties

IUPAC Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S.ClH/c1-16-5-8-21-22(17(16)2)26-24(32-21)28(10-4-9-27-11-13-31-14-12-27)23(29)19-15-18(25)6-7-20(19)30-3;/h5-8,15H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAPVEYQCIBMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the chloro and dimethyl groups at the appropriate positions.

    Coupling Reactions: The substituted benzothiazole is then coupled with 2-methoxybenzoic acid through an amide bond formation.

    Introduction of the Morpholinopropyl Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzothiazole positions, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its effectiveness against various bacterial and fungal strains.

    Neuroprotective Effects: Research indicates that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases.

    Chemical Biology: It is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, it can interact with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure :

  • The target compound’s benzamide core distinguishes it from the pyrazole-indole system in 11b and the sulfonyl/sulfinyl benzimidazoles in 3q/3r and 3s/3t . Benzothiazole (target) and indole (11b ) both are aromatic heterocycles but differ in electronic properties due to sulfur vs. nitrogen dominance.
  • The benzimidazole derivatives in feature sulfonyl groups, which are absent in the target compound but common in proton pump inhibitors (e.g., omeprazole analogs).

Chlorine substitution appears in both the target and 11b, which may enhance lipophilicity or halogen bonding in biological targets.

Physicochemical Properties: 11b exhibits a high melting point (281–282°C), indicating strong crystalline stability, likely due to its rigid pyrazole-indole system . The target’s hydrochloride salt may prioritize solubility over thermal stability.

Synthetic Efficiency :

  • Yields for 11b (70%) and the benzimidazoles (87–89%) suggest optimized synthetic routes for the latter . The target compound’s synthesis complexity (disubstituted benzamide, benzothiazole coupling) may result in lower yields, though specific data are unavailable.

Pharmacological Implications

  • Target Compound : The benzothiazole moiety is associated with kinase inhibition and antimicrobial activity in literature, while the morpholinylpropyl chain may enhance blood-brain barrier penetration. The hydrochloride salt improves bioavailability.
  • 11b: The pyrazole-indole scaffold is prevalent in anti-inflammatory and anticancer agents. Its chlorobenzoylamino group could modulate selectivity for COX-2 or similar targets .
  • Their methoxy and pyridyl groups may fine-tune acidity responsiveness .

Structural Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s methoxy group (electron-donating) contrasts with 11b’s chlorobenzoylamino (electron-withdrawing), which may influence binding to hydrophobic vs. polar enzyme pockets.
  • Salt Forms : The hydrochloride in the target compound likely enhances solubility compared to the free bases in 11b and 3s/3t , critical for oral bioavailability.

Biological Activity

5-Chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

IUPAC Name: this compound.

Molecular Formula: C_{16}H_{20}ClN_{3}O_{2}S

Molecular Weight: 351.86 g/mol

Biological Activity Overview

The biological activities of benzothiazole derivatives are well-documented, with various studies highlighting their potential as antimicrobial, antifungal, and anticancer agents. The specific compound has been investigated for its following activities:

  • Antimicrobial Activity
    • Benzothiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds similar to the one discussed have demonstrated minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties against multiple cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects with varying degrees of potency depending on the cancer type. For example, related benzothiazole derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 93.3 μM across different cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:

  • Target Interaction: The compound likely interacts with specific targets involved in cell wall biosynthesis pathways in bacteria and cancer cells. This interaction can lead to the disruption of essential cellular functions, resulting in cell death.
  • Biochemical Pathways: Inhibition of key enzymes involved in DNA replication and repair has been noted in similar compounds, suggesting that this compound may also share this mechanism .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives similar to the compound :

  • Antitumor Efficacy Study:
    • A study assessed the antitumor activity of a related benzothiazole derivative against a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards specific cancer types, making them promising candidates for further development .
  • Antimicrobial Screening:
    • Another research focused on the antibacterial activity of various benzothiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The study found that some compounds had potent activity at low concentrations, suggesting their potential for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-[3-(morpholin-4-y)propyl]benzamide hydrochloride:

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus50 μg/mL
AntibacterialEscherichia coli100 μg/mL
AnticancerNon-small lung cancer cellsGI50 = 25.1 μM
AnticancerOvarian cancer cellsGI50 = 28.7 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.